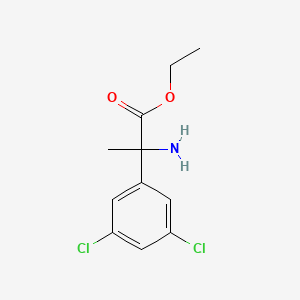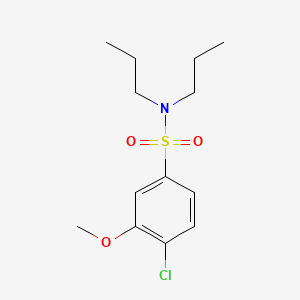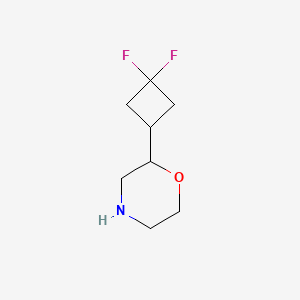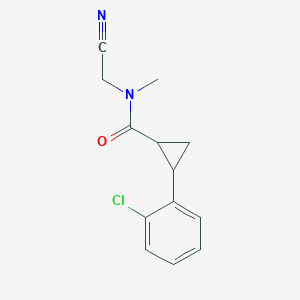![molecular formula C13H11NO4 B3003913 10-甲氧基-2H-[1,4]二氧杂环戊并[6,5-c]喹啉-5(3H)-酮 CAS No. 1255779-49-7](/img/structure/B3003913.png)
10-甲氧基-2H-[1,4]二氧杂环戊并[6,5-c]喹啉-5(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and cardiovascular effects . Methoxy substitution on quinoline derivatives has been shown to play a crucial role in enhancing these activities, particularly in anticancer agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves intramolecular Friedel-Crafts acylation reactions. For example, a related compound, 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one, and its derivatives were synthesized using polyphosphoric acid (PPA) as a catalyst and solvent under mild conditions . The key intermediates were prepared through in situ formation followed by hydrolysis with aqueous ethanolic sodium hydroxide solution . This method is noted for its good yields, easy work-up, and environmentally friendly character .
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, which can be tailored by substituting different functional groups. For instance, the synthesis and characterization of substituted 4-methoxy-1H-quinolin-2-ones involved the use of various substituted anilines with malonic acid, phosphorous oxychloride, sodium methoxide, and glacial acetic acid . The structures of these compounds were confirmed by C, H, and N analysis and characterized by Mass, FT-IR, and 1H NMR .
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be studied using theoretical methods such as DFT. For example, a study on 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one used DFT to calculate local reactivity descriptors, which helped understand the aromatic demethoxylation process . These descriptors included Fukui functions, local softness, and local electrophilicity, and were compared with experimental data .
Physical and Chemical Properties Analysis
Quinoline derivatives exhibit a range of physical and chemical properties that can be influenced by their molecular structure. For instance, 6-methoxy-4-quinolone, a related compound, was found to have strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity was stable across a wide pH range . This compound was also stable against light and heat, which is advantageous for its application as a fluorescent labeling reagent .
科学研究应用
合成和化学性质
- 10-甲氧基-2H-[1,4]二氧杂环戊并[6,5-c]喹啉-5(3H)-酮及其衍生物一直是合成化学的重点。Suginome 等人(1991 年)的研究突出了通过光加成过程一步形成呋并[3,2-c]喹啉-4(5H)-酮,该过程涉及甲氧基取代的 4-羟基喹啉-2-酮与烯烃 (Suginome、Seko、Konishi 和 Kobayashi,1991)。
- 此外,还探索了合成具有潜在抗肿瘤特性的苯并恶嗪并[1,4]二氧杂环戊并喹啉衍生物,如 Nasr 等人(1974 年)的研究所示 (Nasr、Abbasi 和 Nabih,1974)。
抗癌活性
- 甲氧基取代的喹啉-1(2H)-酮衍生物在癌症研究中的结构和活性关系非常重要。Metwally 等人(2013 年)发现甲氧基在这些化合物的抗癌活性中起着至关重要的作用 (Metwally、Khalil、Sallam、Pratsinis、Kletsas 和 El Sayed,2013)。
- Castro-Castillo 等人(2010 年)的另一项研究涉及合成 lakshminine,一种与 10-甲氧基-2H-[1,4]二氧杂环戊并[6,5-c]喹啉-5(3H)-酮密切相关的化合物,并测试了它对各种肿瘤细胞系的作用,尽管仅观察到轻微的抗增殖活性 (Castro-Castillo、Rebolledo-Fuentes、Theoduloz 和 Cassels,2010)。
抗菌应用
- 在抗菌研究领域,10-甲氧基-2H-[1,4]二氧杂环戊并[6,5-c]喹啉-5(3H)-酮的衍生物因其潜力而受到研究。例如,Agui 等人(1977 年)合成了一系列 1-烷氧基-1,4-二氢-4-氧代-3-喹啉甲酸,显示出对革兰氏阴性微生物和金黄色葡萄球菌的显着体外活性 (Agui、Mitani、Izawa、Komatsu 和 Nakagome,1977)。
其他应用
- 除了抗癌和抗菌用途外,喹啉衍生物(包括与 10-甲氧基-2H-[1,4]二氧杂环戊并[6,5-c]喹啉-5(3H)-酮相关的衍生物)的合成和应用还扩展到药学化学的各个领域。例如,合成 5-甲氧基喹啉衍生物作为新类别的 EZH2 抑制剂,证明了这些化合物在药物发现中的多功能性 (Xiang、Jie、Zhou、Yang、Wang、Hu、Hu、Yang 和 Zhao,2015)。
作用机制
Target of Action
Similar compounds have been found to interact with cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Based on the interaction of similar compounds with their targets, it can be inferred that this compound may bind to its target protein and modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with cdk2, it may influence cell cycle regulation pathways .
Pharmacokinetics
Similar compounds have been noted for their challenges in medication due to undesirable properties such as low oral bioavailability, metabolic instability, and less solubility in aqueous media .
Result of Action
Similar compounds have demonstrated cytotoxicity against various carcinoma cell lines .
属性
IUPAC Name |
10-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-8-2-3-11-9(6-8)12-10(7-14-11)13(15)18-5-4-17-12/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUROZNFQGNOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=O)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003831.png)



![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)
![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3003840.png)



![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)